Cas no 2228410-66-8 (1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile)

1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile
- 2228410-66-8
- EN300-1908457
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- インチ: 1S/C9H6BrFN2/c10-6-3-7(8(11)13-4-6)9(5-12)1-2-9/h3-4H,1-2H2
- InChIKey: SKPBGOKVNCEQPP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C1(C#N)CC1)F
計算された属性
- 精确分子量: 239.96984g/mol
- 同位素质量: 239.96984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 36.7Ų
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908457-10.0g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 10g |
$4914.0 | 2023-06-01 | ||
Enamine | EN300-1908457-0.05g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1908457-2.5g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1908457-0.25g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1908457-1g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1908457-0.1g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1908457-1.0g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1908457-5g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1908457-10g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1908457-5.0g |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile |
2228410-66-8 | 5g |
$3313.0 | 2023-06-01 |
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrileに関する追加情報
1-(5-Bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile: A Comprehensive Overview
The compound 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile, identified by the CAS number 2228410-66-8, is a highly specialized organic molecule with significant applications in the fields of chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development. Recent studies have highlighted its role in various research areas, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile consists of a cyclopropane ring fused with a pyridine derivative. The presence of bromine and fluorine substituents on the pyridine ring introduces unique electronic properties, enhancing its reactivity and stability. This makes it an ideal candidate for exploring novel synthetic pathways and catalytic reactions. Researchers have recently investigated its ability to participate in cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. The cyclopropane moiety is known for its strain energy, which can be harnessed to induce specific reactivity patterns. This has led to its use in the development of new drug candidates targeting various diseases, including cancer and infectious agents. For instance, recent studies have explored its role in inhibiting key enzymes involved in cellular signaling pathways, showcasing its potential as a lead compound in medicinal chemistry.
In addition to its pharmacological applications, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile has also been studied for its electronic properties. The combination of the electron-withdrawing groups (bromine and fluorine) on the pyridine ring and the strained cyclopropane ring creates a molecule with distinct electronic characteristics. These properties make it a candidate for use in organic electronics, such as in the development of new materials for flexible electronics or optoelectronic devices.
Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound under various conditions. These studies have provided insights into its stability, reactivity, and potential interactions with biological systems. For example, density functional theory (DFT) calculations have been employed to predict the molecule's electronic structure and reactivity trends, aiding in the design of more efficient synthetic routes.
The synthesis of 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the pyridine derivative through nucleophilic substitution or coupling reactions, followed by cyclopropanation using strained intermediates or transition metal catalysts. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.
In conclusion, 1-(5-bromo-2-fluoropyridin-3-yl)cyclopropane-1-carbonitrile stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structural features and reactivity patterns make it a valuable tool for advancing chemical synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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